6-Cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Description
6-Cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that makes it valuable in various scientific fields. This compound is characterized by its purine-imidazole fused ring system, which is substituted with cyclopentyl, dimethyl, and propyl groups. Its distinct molecular architecture allows it to participate in a variety of chemical reactions and makes it a subject of interest in medicinal chemistry, organic synthesis, and material science.
Properties
IUPAC Name |
6-cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-4-9-20-15(23)13-14(19(3)17(20)24)18-16-21(13)10-11(2)22(16)12-7-5-6-8-12/h10,12H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPDRSZYTYNDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4CCCC4)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.
Substitution Reactions: Introduction of the cyclopentyl, dimethyl, and propyl groups is achieved through substitution reactions. These steps often require the use of strong bases or acids as catalysts.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the fused purine-imidazole ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Using metal catalysts to improve reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced or replaced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
6-Cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Material Science: Its unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which 6-Cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione exerts its effects involves:
Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways: The compound can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
6-Cyclopentyl-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione: Similar in structure but with a pentyl group instead of a propyl group.
6-Cyclopentyl-4,7-dimethyl-2-ethylpurino[7,8-a]imidazole-1,3-dione: Contains an ethyl group, leading to different chemical properties.
Uniqueness
6-Cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern, which can result in distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
